N,N-Dimethyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine
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Overview
Description
N,N-Dimethyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine is an organic compound with the molecular formula C8H13N3OS and a molecular weight of 199.27 g/mol . It is a sulfoxide derivative of pyrimidine, characterized by the presence of a dimethylamino group and a methylsulfinyl group attached to the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine typically involves the reaction of pyrimidine derivatives with dimethylamine and methylsulfinyl reagents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction parameters are optimized to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N,N-Dimethyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine: Similar structure but with a methylthio group instead of a methylsulfinyl group.
N,N-Dimethyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine: Contains a methylsulfonyl group instead of a methylsulfinyl group.
Uniqueness
N,N-Dimethyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H13N3OS |
---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-methylsulfinylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C8H13N3OS/c1-11(2)6-7-4-5-9-8(10-7)13(3)12/h4-5H,6H2,1-3H3 |
InChI Key |
SJISPGQFXCVXEM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC(=NC=C1)S(=O)C |
Origin of Product |
United States |
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